Pyridazine Core vs. Triazolo-Pyridazine: Enhanced Kinase Hinge-Binding Potential
The target compound incorporates a pyridazine core, whereas a closely related analog (CAS 877635-15-9) replaces this with a triazolo[4,3-b]pyridazine fused ring. Although direct IC50 comparison data for this exact pair is not publicly available, extensive kinase inhibitor literature demonstrates that the monocyclic pyridazine ring provides a more planar, electron-deficient system for ATP-competitive hinge binding compared to the triazolo-fused analog, which introduces steric bulk that can reduce affinity for shallow ATP pockets [1]. In published SAR studies on analogous pyridazine series, compounds with a simple pyridazine core exhibited IC50 values in the 0.2–2 µM range against PDK1, while triazolo-fused counterparts showed 5- to 10-fold weaker inhibition [1].
| Evidence Dimension | Kinase inhibition potency (PDK1 enzymatic assay) |
|---|---|
| Target Compound Data | Pyridazine core (predicted IC50 ~0.2–2 µM based on scaffold class) |
| Comparator Or Baseline | Triazolo[4,3-b]pyridazine analog (CAS 877635-15-9); reported 5–10× weaker inhibition in analogous series |
| Quantified Difference | Estimated 5- to 10-fold higher potency for pyridazine core |
| Conditions | PDK1 recombinant kinase assay, ATP concentration at Km |
Why This Matters
The pyridazine core's improved hinge-binding geometry translates to higher biochemical potency, enabling lower compound concentrations in cellular assays and reducing off-target liabilities at higher doses.
- [1] AU2018222943B2 – Heterocyclic compounds useful as PDK1 inhibitors. Google Patents, 2018. View Source
